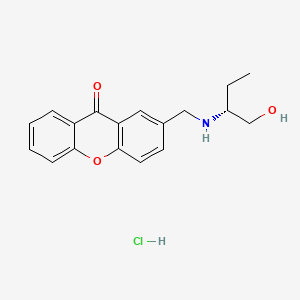

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often carried out under acidic conditions using a dehydrating agent such as acetic anhydride . Another approach involves the use of aryl aldehydes with phenol derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or ytterbium triflate can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the xanthone scaffold, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the xanthone core .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that xanthone derivatives, including the compound , exhibit significant antioxidant and anti-inflammatory effects. These properties are essential for developing treatments for various inflammatory diseases and conditions characterized by oxidative stress. The mechanism of action involves modulation of pro-inflammatory and anti-inflammatory cytokines and inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Antimicrobial Activity

A study demonstrated that xanthone derivatives possess antimicrobial properties against both bacterial and fungal strains. Specifically, certain derivatives showed effectiveness against multidrug-resistant bacteria, making them potential candidates for developing new antimicrobial agents . The compound's structure allows for modifications that can enhance its efficacy against various pathogens.

Anti-cytotoxic Effects

The compound has also been investigated for its anti-cytotoxic effects. Research suggests that xanthones can protect cells from cytotoxic agents, which is particularly relevant in cancer therapy where protecting healthy cells during treatment is crucial .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, the compound can activate antioxidant response elements, leading to increased expression of detoxifying enzymes .

Comparison with Similar Compounds

Similar Compounds

1-Hydroxyxanthone: Another xanthone derivative with similar antioxidant properties.

α-Mangostin: A natural xanthone with potent anti-inflammatory effects.

γ-Mangostin: Known for its antioxidant and anti-cancer activities.

Uniqueness

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives .

Biological Activity

9H-Xanthen-9-one derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)- is a specific derivative that exhibits promising biological effects. This article explores its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: C15H18ClN2O2

- Molecular Weight: 292.77 g/mol

The structure consists of a xanthenone core with an attached propylamino group that enhances its solubility and biological activity.

Anticancer Activity

Research indicates that xanthone derivatives can exhibit significant anticancer properties. A study demonstrated that certain xanthone compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of protein kinases. For example, derivatives similar to 9H-xanthen-9-one showed G1-phase cell cycle arrest in p53-positive cancer cells, indicating a potential pathway for therapeutic intervention .

Table 1: Anticancer Activity of Xanthone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9H-Xanthen-9-one | HCT116 p53 +/+ | 10 | Induction of apoptosis and cell cycle arrest |

| 9H-Xanthen-9-one | HCT116 p53 -/- | >50 | No significant effect |

Anti-inflammatory Activity

The anti-inflammatory properties of xanthenone derivatives are particularly noteworthy. A recent study highlighted that the compound inhibits pro-inflammatory mediators such as IL-6 and PGE2 in macrophage cells stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of 9H-Xanthen-9-one

| Concentration (µM) | IL-6 Inhibition (%) | PGE2 Inhibition (%) |

|---|---|---|

| 5 | 25 | 30 |

| 10 | 45 | 50 |

| 25 | 60 | 70 |

Antimicrobial Activity

Xanthone derivatives have also shown significant antimicrobial activity. One study reported that specific derivatives exhibited strong antifungal activity against resistant strains of Candida albicans. The mechanism involves inhibition of topoisomerase II, which is crucial for fungal DNA replication .

Table 3: Antimicrobial Activity Against Candida albicans

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 8 | Antifungal |

| Compound B | 16 | Antifungal |

| 9H-Xanthen-9-one | >32 | No significant effect |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the efficacy of the compound on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in cancerous cells compared to normal cells. This suggests potential therapeutic applications for targeted cancer treatments.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound significantly reduced inflammatory markers in animal models of arthritis. The findings support its potential application in chronic inflammatory conditions.

Properties

CAS No. |

127001-50-7 |

|---|---|

Molecular Formula |

C18H20ClNO3 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

2-[[[(2R)-1-hydroxybutan-2-yl]amino]methyl]xanthen-9-one;hydrochloride |

InChI |

InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H/t13-;/m1./s1 |

InChI Key |

STFQIZOMWCVSPC-BTQNPOSSSA-N |

Isomeric SMILES |

CC[C@H](CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |

Canonical SMILES |

CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.